2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO2 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an aniline moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-ethoxyphenol with 2,5-dichloronitrobenzene in the presence of a base to form the intermediate 2-(4-ethoxyphenoxy)-5-nitrobenzene. This intermediate is then reduced to the corresponding aniline derivative using a reducing agent such as iron powder or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various aniline derivatives.
Scientific Research Applications
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline
- 2-(4-Ethoxyphenoxy)-4-(trifluoromethyl)aniline
- 2-(4-Ethoxyphenoxy)-5-(difluoromethyl)aniline
Comparison: Compared to its similar compounds, 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the ethoxy and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)19)15(16,17)18/h3-9H,2,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICIENBIINLPFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565166-66-7 |
Source
|
Record name | 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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